N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide is a structurally complex small molecule featuring a benzothiazole core fused with a dimethyl-substituted thiophene ring and a 4-(ethylsulfonyl)benzamide moiety. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFMHPIWYKSFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Structural Overview
The compound features several notable structural elements:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Dimethylthiophene ring : Enhances the compound's electronic properties.
- Ethylsulfonyl group : Increases solubility and bioavailability.
The molecular formula is , with a molecular weight of 454.6 g/mol.
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing other complex organic molecules.
- Coordination Chemistry : Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy.
Medicine
- Therapeutic Agent : The ability to interact with specific biological targets positions this compound as a potential therapeutic agent for treating diseases such as tuberculosis and certain cancers .
- Drug Development : Ongoing studies are exploring its efficacy and safety as a new drug candidate, focusing on its mechanism of action against specific targets within cells.
Industry
- Advanced Materials Development : The compound is utilized in creating advanced materials due to its unique chemical properties.
- Precursor for Synthesis : It serves as a precursor for synthesizing other complex molecules in industrial applications.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Analogues
Compounds such as N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) and its derivatives (12a, 12b) share the benzothiazole-benzamide scaffold but differ in substituents (e.g., bromo, methoxyphenyl) . Key distinctions include:
- Synthetic Efficiency : The target compound’s ethylsulfonyl group may simplify synthesis compared to bromo or arylboronic acid coupling steps (required for 12a/12b), which achieved 53–55% yields .
Table 1: Structural Comparison of Benzothiazole Derivatives
*EWG: Electron-withdrawing group.
Sulfonamide and Sulfonyl-Containing Derivatives
Sulfonamide/sulfonyl groups are critical in optimizing solubility and target engagement. Examples include CDD-815202 (3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide) and compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) .
- Substituent Impact : The target’s ethylsulfonyl group offers a balance between hydrophobicity and polarity, whereas CDD-815202’s nitro group may confer metabolic instability .
- Biological Activity : Compound 50’s dimethylsulfamoyl group enhances NF-κB activation potency, suggesting that the ethylsulfonyl group in the target could similarly modulate immune pathways .
Table 2: Sulfonyl/Sulfonamide Derivatives
Triazole and Thione Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) exhibit tautomerism (thione vs. thiol), influencing reactivity and stability .
- Spectral Signatures : IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, whereas the target’s ethylsulfonyl group would display νS=O near 1350–1150 cm⁻¹, aiding structural differentiation .
Heterocyclic Hybrids
N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (A0071016) shares a benzamide core but incorporates triazole, pyrazole, and thiophene rings .
- Complexity vs. Selectivity : The target compound’s simpler structure (two heterocycles vs. four in A0071016) may improve synthetic accessibility and reduce off-target interactions .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a unique molecular structure characterized by:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Dimethylthiophene ring : Contributes to the compound's electronic properties.
- Ethylsulfonyl group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 420.56 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of Benzo[d]thiazole : Achieved through cyclization reactions involving 2-aminobenzenethiol.
- Synthesis of Dimethylthiophene : Conducted via Friedel-Crafts alkylation.
- Coupling Reactions : Employing cross-coupling techniques such as Suzuki or Stille coupling to link the various moieties.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance:
- Cell Line Studies : In vitro tests showed significant cytotoxic effects against various cancer cell lines, including Hep3B and MCF-7. The compound induced cell cycle arrest in the G2-M phase, similar to known chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Hep3B | 15.7 | G2-M phase arrest |
| Doxorubicin | Hep3B | 14.5 | G2-M phase arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 1.562 μg/mL against Bacillus subtilis, indicating strong antibacterial potential .
Case Studies
- Study on Anticancer Properties :
- Antioxidant Evaluation :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide?
- The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting a benzothiazole-amine derivative with a sulfonyl-substituted benzoyl chloride under anhydrous conditions (e.g., THF with DMAP/EDCI catalysis) .
- Heterocycle formation : Thiophene and benzothiazole rings are constructed via cyclization reactions, such as using MW irradiation for accelerated kinetics .
- Functionalization : Ethylsulfonyl groups are introduced via nucleophilic substitution or oxidation of thioethers (e.g., using H2O2/acetic acid) .
Q. Which analytical methods are most reliable for characterizing this compound’s structure and purity?
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., distinguishing between 4,5-dimethylthiophen-2-yl and benzothiazole protons) .
- HPLC : Assess purity (>95% threshold for biological testing) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry (ESI-TOF) : Validate molecular weight and fragmentation patterns, particularly for sulfonyl and heterocyclic moieties .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in analogs of this compound during SAR studies?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing thiophene vs. benzothiazole protons) .
- X-ray crystallography : Definitive confirmation of regiochemistry and steric effects from substituents like ethylsulfonyl groups .
- Computational modeling : Use DFT calculations to predict electronic environments and compare with experimental NMR shifts .
Q. What strategies optimize reaction yields for introducing the ethylsulfonyl group in this scaffold?
- Catalyst screening : Test transition-metal catalysts (e.g., CuI) for sulfonation efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves selectivity .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride activation .
Q. How do researchers reconcile contradictory in vitro vs. in vivo pharmacological data for this compound?
- Metabolic stability assays : Test hepatic microsome degradation to identify labile groups (e.g., ethylsulfonyl hydrolysis) .
- Protein binding studies : Use equilibrium dialysis to assess plasma protein interactions that reduce bioactivity .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. What methodological frameworks address contradictions in reported biological activity across studies?
- Triangulation : Combine enzyme inhibition assays, cell-based models, and phenotypic screens to validate target specificity .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols) .
- Negative control experiments : Rule out off-target effects using knockout cell lines or competitive inhibitors .
Methodological Recommendations
- Experimental rigor : Include triplicate technical replicates and negative controls in bioassays .
- Data transparency : Report raw NMR/HPLC files in supplementary materials for independent validation .
- Cross-disciplinary collaboration : Engage computational chemists for docking studies to rationalize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
